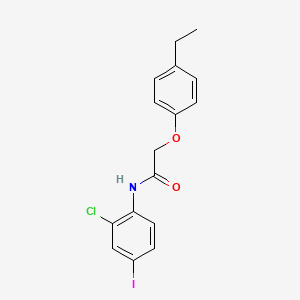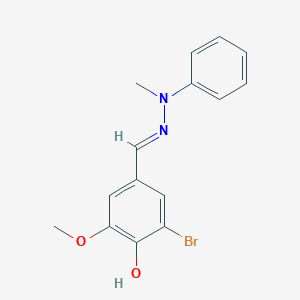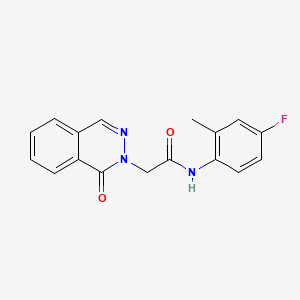![molecular formula C15H10FN5O3S B6005049 N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea, also known as FNIT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNIT belongs to the class of thiadiazole-based compounds, which have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea exerts its biological activity by targeting specific molecular pathways in cells. In cancer cells, N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea induces apoptosis by activating the caspase pathway, which leads to the cleavage of various cellular proteins and DNA fragmentation. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea also inhibits the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. Inhibition of the NF-κB pathway leads to the downregulation of various genes involved in cancer progression.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have minimal toxicity in normal cells and tissues. In vitro and in vivo studies have demonstrated that N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea does not affect the viability of normal cells, including fibroblasts and endothelial cells. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea also does not exhibit any significant adverse effects on liver and kidney functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. It is easy to synthesize and has a high purity, which allows for accurate and reproducible results. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has also shown potent biological activity in various assays, making it a promising candidate for further studies.
However, there are also limitations to using N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea for different therapeutic applications.
Direcciones Futuras
There are several future directions for the research of N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea-based drug delivery systems for targeted cancer therapy. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can be encapsulated in nanoparticles or conjugated with targeting moieties to improve its selectivity and efficacy in cancer cells.
Another future direction is the evaluation of the pharmacokinetics and pharmacodynamics of N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea in vivo. Studies are needed to determine the optimal dosage, administration route, and toxicity profile of N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea in animal models.
Finally, further studies are needed to explore the potential of N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea as a therapeutic agent for other diseases, such as infectious diseases and inflammatory disorders. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results in inhibiting the replication of HCV and suppressing the expression of pro-inflammatory cytokines, suggesting its potential as a broad-spectrum therapeutic agent.
Conclusion:
In conclusion, N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a promising compound with potential therapeutic applications in cancer, infectious diseases, and inflammatory disorders. Its potent biological activity, minimal toxicity, and easy synthesis make it an attractive candidate for further studies. However, more research is needed to determine its optimal dosage, administration route, and efficacy in vivo. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has opened up new avenues for the development of thiadiazole-based compounds as therapeutic agents.
Métodos De Síntesis
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized by reacting 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 4-fluorophenyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results in various scientific research studies. It has been found to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea induces apoptosis, a programmed cell death, in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer activity, N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has shown antimicrobial and antiviral properties. It inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, and exhibits antifungal activity against Candida albicans. N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea also inhibits the replication of the hepatitis C virus (HCV) by targeting the viral NS5B polymerase.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O3S/c16-10-4-6-11(7-5-10)17-14(22)18-15-20-19-13(25-15)9-2-1-3-12(8-9)21(23)24/h1-8H,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWYFTKOWQZMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)


![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
